Chloroethane;methane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

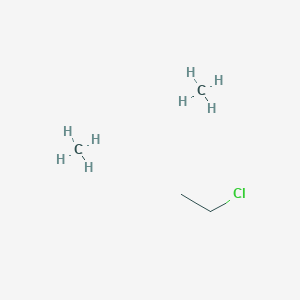

Chloroethane: and methane are two distinct chemical compoundsIt has the chemical formula CH₃CH₂Cl and was once widely used in producing tetraethyllead, a gasoline additive . Methane, on the other hand, is the simplest alkane with the chemical formula CH₄. It is a colorless, odorless gas that occurs abundantly in nature and is a potent greenhouse gas .

准备方法

Chloroethane: can be synthesized through several methods:

Reaction of Ethanol and Hydrochloric Acid: This method involves reacting ethanol with hydrochloric acid in the presence of a catalyst such as zinc chloride at temperatures between 100-160°C.

Reaction of Ethylene and Hydrogen Chloride: Ethylene reacts with hydrogen chloride over an aluminum chloride catalyst at temperatures ranging from 130-250°C.

Methane: can be prepared in the laboratory by heating a mixture of anhydrous sodium acetate and soda-lime. This reaction involves decarboxylation, where sodium acetate is heated with soda-lime to produce methane gas .

化学反应分析

Chloroethane: undergoes several types of chemical reactions:

Nucleophilic Substitution: Chloroethane reacts with aqueous alkali to form ethanol.

Addition Reaction: Ethene reacts with hydrogen chloride to form chloroethane.

Methane: is relatively stable but can undergo combustion to form carbon dioxide and water. It can also participate in radical chain reactions, such as chlorination, where methane reacts with chlorine to form chloromethane and hydrogen chloride .

科学研究应用

Chloroethane: has various applications in scientific research:

Chemistry: Used as an alkylating agent in organic synthesis.

Medicine: Employed as a local anesthetic due to its cooling effect when sprayed on the skin.

Industry: Utilized in the production of ethylcellulose, a thickening agent and binder in paints and cosmetics.

Methane: is crucial in several fields:

Energy: Methane is a primary component of natural gas and is used as a fuel source.

Environmental Science: Research focuses on methane emissions and their impact on global warming.

Agriculture: Methane fermentation processes are used to produce biogas, which can be utilized as a renewable energy source.

作用机制

Chloroethane: acts as a local anesthetic by rapidly evaporating and cooling the skin, which numbs the area and reduces pain sensation . The cooling effect is due to the rapid absorption of heat during evaporation.

Methane: primarily acts as a fuel. When combusted, it reacts with oxygen to produce carbon dioxide and water, releasing energy in the process .

相似化合物的比较

Chloroethane: can be compared with other haloalkanes such as:

- 1,1-Dichloroethane

- 1,2-Dichloroethane

- Bromoethane

- Chloromethane

Methane: is similar to other alkanes like:

- Ethane

- Propane

- Butane

Chloroethane is unique due to its use as a local anesthetic and its role in producing ethylcellulose. Methane’s uniqueness lies in its abundance and significance as a fuel source and its impact on the environment as a greenhouse gas.

属性

分子式 |

C4H13Cl |

|---|---|

分子量 |

96.60 g/mol |

IUPAC 名称 |

chloroethane;methane |

InChI |

InChI=1S/C2H5Cl.2CH4/c1-2-3;;/h2H2,1H3;2*1H4 |

InChI 键 |

LNQQDFUWVBKHQN-UHFFFAOYSA-N |

规范 SMILES |

C.C.CCCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)

![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)